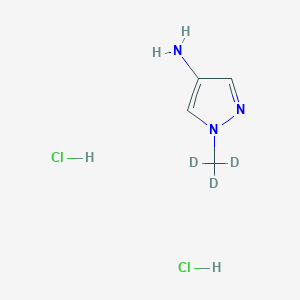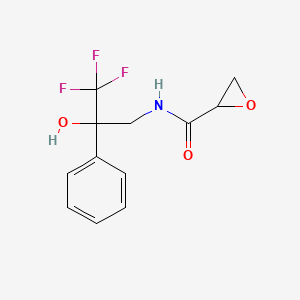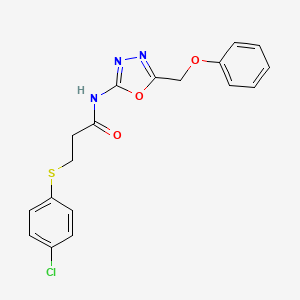![molecular formula C27H25N3O3S B2800706 N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide CAS No. 681267-83-4](/img/structure/B2800706.png)
N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a thieno[3,4-c]pyrazole core, which is a type of heterocyclic compound. Heterocycles are often found in many biologically active compounds, including pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR and IR spectroscopy, which can provide information about the types of bonds and functional groups present .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the pyrazole group might undergo reactions typical of other pyrazoles, such as substitution or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the pyrazole group could influence its acidity, basicity, and reactivity .Applications De Recherche Scientifique
Antileishmanial Activity
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Researchers have explored pyrazole derivatives for their antileishmanial properties. This compound may exhibit promising activity against Leishmania parasites, potentially serving as a lead compound for drug development .
Antimalarial Activity
Malaria remains a significant global health challenge. Pyrazole-bearing compounds have demonstrated diverse pharmacological effects, including potent antimalarial activity. Investigating the efficacy of this compound against Plasmodium species could contribute to malaria treatment strategies .
Anti-Inflammatory Potential
Inflammation plays a crucial role in various diseases. Some pyrazole derivatives exhibit anti-inflammatory effects by modulating cytokines, enzymes, and cellular pathways. Research into the anti-inflammatory properties of this compound could uncover novel therapeutic avenues .
Anticancer Properties
Pyrazole-based compounds have attracted attention as potential anticancer agents. Their ability to inhibit specific enzymes or pathways involved in cancer cell proliferation and survival makes them interesting candidates. Investigating the effects of this compound on cancer cell lines could provide valuable insights .
Antioxidant Activity
Oxidative stress contributes to various diseases. Certain pyrazole derivatives possess antioxidant properties, scavenging free radicals and protecting cells from damage. Evaluating the antioxidant potential of this compound could reveal its relevance in oxidative stress-related conditions .
Inhibition of Enzymes
Pyrazole derivatives often interact with enzymes, affecting their activity. This compound might inhibit specific enzymes involved in metabolic pathways, making it relevant for enzyme-targeted therapies .
Structural Insights
Understanding the compound’s crystal structure and molecular interactions is essential. Single crystal X-ray diffraction (XRD) analysis can provide valuable information about its three-dimensional arrangement and potential binding sites .
Propriétés
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S/c1-18-13-14-22(15-19(18)2)30-26(23-16-34(32,33)17-24(23)29-30)28-27(31)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-15,25H,16-17H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVZZZILVGXCQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2800626.png)


![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[4-(trifluoromethoxy)phenyl]methanesulfonamide](/img/structure/B2800631.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxybenzamide](/img/structure/B2800637.png)

![3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanehydrazide](/img/structure/B2800641.png)

![4-[(3,5-Dimethylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2800643.png)
![N-[di(propan-2-yloxy)phosphoryl-(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B2800645.png)